Hpmpa

Description

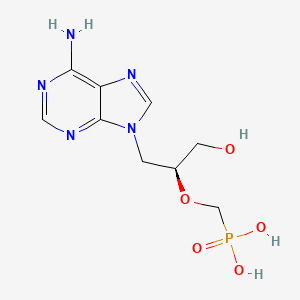

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPXSOOHWNMLPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)OCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239219 | |

| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92999-29-6 | |

| Record name | (S)-9-(3-Hydroxy-2-(phosphonomethoxy)propyl]adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92999-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092999296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJC8PO1KQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Broad-Spectrum Antiviral Activity of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with a well-established broad-spectrum antiviral activity against a wide range of DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on its antiviral efficacy are presented in structured tables for clear comparison, and key cellular and experimental processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine, commonly known as this compound, is a synthetic analogue of deoxyadenosine monophosphate. Its discovery in the 1980s marked a significant advancement in antiviral research due to its potent and selective inhibition of a wide array of DNA viruses.[1] this compound is the parent compound of the clinically approved antiviral drug Cidofovir ((S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine), which is used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[2][3] The broad-spectrum activity of this compound has made it a subject of extensive research and a valuable tool in the study of viral replication.

Antiviral Spectrum

This compound exhibits potent antiviral activity against a diverse range of DNA viruses. Its spectrum of activity includes members of the Herpesviridae, Adenoviridae, Poxviridae, and Hepadnaviridae families. Notably, while this compound is primarily active against DNA viruses, its ether lipid ester prodrugs have demonstrated activity against the RNA retrovirus, Human Immunodeficiency Virus (HIV).[4]

Quantitative Antiviral Activity

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50% in cell culture. The EC50 values for this compound against various DNA viruses are summarized in the tables below. These values have been compiled from various in vitro studies, and the specific cell lines and assay methods used are noted where available.

Table 1: Antiviral Activity of (S)-HPMPA against Herpesviridae

| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | Reference |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | KOS | Vero | 6.6 - 23.1 | [1] |

| Human Cytomegalovirus (HCMV) | AD-169 | HEL | 0.82 | [3] | |

| Murine Cytomegalovirus (MCMV) | Smith | MEF | 0.16 | [3] | |

| Varicella-Zoster Virus (VZV) | Oka | HEL | Not explicitly stated, but active | [5] |

Table 2: Antiviral Activity of (S)-HPMPA against Poxviridae

| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | Reference |

| Poxviridae | Vaccinia Virus (VV) | Copenhagen | HFF | 2.7 | [2] |

| Vaccinia Virus (VV) | WR | HFF | 6.5 | [2] | |

| Cowpox Virus (CV) | Brighton | HFF | 4.0 | [2] |

Table 3: Antiviral Activity of (S)-HPMPA against Adenoviridae

| Virus Family | Virus | Serotype | Cell Line | ID50 (µg/mL) | Reference |

| Adenoviridae | Human Adenovirus | Ad 1 | A549 | 0.017 - 17.0 | [6] |

| Human Adenovirus | Ad 5 | A549 | 0.017 - 17.0 | [6] | |

| Human Adenovirus | Ad 8 | A549 | 0.017 - 17.0 | [6] | |

| Human Adenovirus | Ad 19 | A549 | 0.017 - 17.0 | [6] |

Note: ID50 (50% inhibitory dose) is analogous to EC50.

Mechanism of Action

The antiviral activity of this compound is a result of its selective interference with viral DNA synthesis. As a phosphonate nucleotide analogue, it must be metabolically activated to its diphosphoryl derivative, HPMPApp, to exert its inhibitory effects.[5]

Cellular Uptake and Phosphorylation

This compound is taken up by host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, this compound diphosphate (HPMPApp).[5] The initial phosphorylation to this compound monophosphate (HPMPAp) and the subsequent phosphorylation to HPMPApp are both carried out by host cell kinases. This activation is independent of viral enzymes, which contributes to its activity against thymidine kinase-deficient herpesvirus mutants.[1]

Caption: Intracellular activation of (S)-HPMPA and its mechanism of action.

Inhibition of Viral DNA Polymerase

The active metabolite, HPMPApp, acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyadenosine triphosphate (dATP).[7] HPMPApp can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. The selectivity of this compound is attributed to the higher affinity of its active metabolite for viral DNA polymerases compared to host cell DNA polymerases.[5]

Experimental Protocols

The evaluation of the antiviral activity of this compound is primarily conducted using cell-based assays that measure the inhibition of viral replication. The two most common methods are the Plaque Reduction Assay and the Virus Yield Reduction Assay.

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound. It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV, A549 cells for adenovirus) in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration that reduces the plaque number by 50% compared to the virus control.

Caption: Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

-

Cell Seeding and Infection: Prepare confluent cell monolayers and infect them with the virus as described for the plaque reduction assay.

-

Compound Treatment: After viral adsorption, replace the inoculum with a liquid medium containing serial dilutions of this compound.

-

Incubation: Incubate the cultures for a full viral replication cycle.

-

Virus Harvest: Harvest the supernatant and/or the cells, which contain the progeny virus.

-

Virus Titration: Determine the titer of the harvested virus from each compound concentration by performing a separate titration assay (e.g., a plaque assay or a TCID50 assay).

-

Data Analysis: Calculate the reduction in virus yield at each compound concentration compared to the virus control and determine the EC50 value.

Biochemical Assay for Viral DNA Polymerase Inhibition

To directly assess the inhibitory activity of the active metabolite, HPMPApp, on the viral DNA polymerase, a cell-free biochemical assay can be performed.

Methodology:

-

Enzyme and Substrate Preparation: Purify the viral DNA polymerase and prepare a reaction mixture containing a template-primer DNA, the four deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP, one of which is radiolabeled), and the necessary buffers and cofactors.

-

Inhibition Assay: Add varying concentrations of HPMPApp to the reaction mixture.

-

Reaction and Analysis: Initiate the DNA synthesis reaction and measure the incorporation of the radiolabeled nucleotide into the newly synthesized DNA.

-

Data Analysis: Determine the concentration of HPMPApp that inhibits the polymerase activity by 50% (IC50) and calculate the inhibition constant (Ki).

Conclusion

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (this compound) is a cornerstone in the field of antiviral research, demonstrating a potent and broad-spectrum activity against a multitude of clinically relevant DNA viruses. Its mechanism of action, involving intracellular activation and selective inhibition of viral DNA polymerase, provides a paradigm for the development of effective antiviral agents. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and novel antiviral candidates. The comprehensive data and visualizations presented herein are intended to support the efforts of researchers and drug development professionals in the ongoing battle against viral diseases.

References

- 1. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of (S)-HPMPC, (S)-HPMPA, and 2'-nor-cyclic GMP on clinical ocular adenoviral isolates is serotype-dependent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, Activity, and Regulation of Phosphorylating Enzymes in Tissues and Cells Relevant to HIV-1 Sexual Transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Acyclic Nucleoside Phosphonate HPMPA: A Technical Guide to its Inhibition of Viral DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates. Its antiviral activity is contingent upon its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This guide provides an in-depth technical overview of the mechanism by which this compound inhibits viral DNA polymerase, a critical enzyme for the replication of numerous DNA viruses. We present a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of its mechanism of action and associated experimental workflows.

Introduction

The replication of DNA viruses is critically dependent on the function of viral DNA polymerases, making these enzymes a prime target for antiviral drug development. Acyclic nucleoside phosphonates are a class of compounds that mimic natural deoxynucleoside monophosphates, but possess a phosphonate group that is resistant to cleavage by cellular esterases, contributing to their metabolic stability. This compound is a prominent member of this class, demonstrating potent activity against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1] This document serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting viral DNA polymerases.

Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the inhibition of viral DNA synthesis.

Intracellular Activation

This compound is a prodrug that requires two sequential phosphorylation steps to become pharmacologically active.[1] This metabolic activation is carried out by host cellular enzymes, not by virus-encoded kinases.[1][2] This broad cellular activation contributes to this compound's wide spectrum of activity against various DNA viruses. The phosphorylation cascade is as follows:

-

First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, this compound monophosphate (HPMPAp). Evidence suggests that cellular enzymes such as adenylate kinase, which can be found in both the mitochondria and cytosol, are responsible for this initial step.[2]

-

Second Phosphorylation: HPMPAp is further phosphorylated to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This step is catalyzed by other cellular kinases, such as nucleoside diphosphate kinase.

Inhibition of Viral DNA Polymerase

The active metabolite, HPMPApp, is a structural analog of deoxyadenosine triphosphate (dATP). It acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dATP for binding to the enzyme's active site.[3][4] The mechanism of inhibition involves two key events:

-

Incorporation into Viral DNA: HPMPApp can be incorporated into the growing viral DNA chain.

-

Chain Termination: Unlike natural nucleotides, the acyclic nature of this compound, once incorporated, prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of DNA chain elongation. This effectively halts viral replication.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its 50% effective concentration (EC50) in cell culture assays and the inhibition constant (Ki) or 50% inhibitory concentration (IC50) of its active form, HPMPApp, in enzymatic assays.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Human Cytomegalovirus (HCMV) | HEL | Plaque Reduction | 0.7 | [5] |

| Herpes Simplex Virus 1 (HSV-1) | Vero | DNA Synthesis Inhibition | 5.0 | [1] |

| Viral DNA Polymerase | Parameter | Value (µM) | Competitive with | Reference |

| Human Cytomegalovirus (HCMV) | Ki | 0.06 - 0.47 | dATP/dCTP | [4] |

| Human Cytomegalovirus (HCMV) | Ki | 0.022 | dGTP | [3] |

| Cellular DNA Polymerase α | Ki | 0.45 - 3.10 | dATP/dCTP | [4] |

| Cellular DNA Polymerase α | Ki | 0.146 | dGTP | [3] |

Experimental Protocols

In Vitro Viral DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of HPMPApp on the activity of a purified viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase

-

Activated calf thymus DNA (or a specific template-primer)

-

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dATP)

-

HPMPApp (the test inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).

-

Add varying concentrations of HPMPApp to the reaction mixtures.

-

Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filter the reaction mixtures through glass fiber filters to capture the precipitated, radiolabeled DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of HPMPApp compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Ki value, the assay is performed with varying concentrations of both the inhibitor and the competing natural dNTP.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

This compound (test compound)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and grow them to form a confluent monolayer.[6][7]

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).[6]

-

Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different dilutions of this compound to the wells.

-

Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days), depending on the virus.[6]

-

Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain the cell monolayer with a staining solution like crystal violet.[6] Uninfected cells will stain, while areas of cell death due to viral lysis (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Conclusion

This compound represents a significant acyclic nucleoside phosphonate with potent and broad-spectrum antiviral activity. Its mechanism of action, centered on the competitive inhibition of viral DNA polymerases by its active diphosphate metabolite, has been well-characterized. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working to understand and exploit this mechanism for the development of novel antiviral therapies. Further research into the specific cellular kinases involved in this compound activation and the structural basis of its interaction with various viral DNA polymerases will continue to refine our understanding and facilitate the design of next-generation antiviral agents.

References

- 1. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5. Plaque-Reduction Neutralization Test [bio-protocol.org]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Chemical structure and properties of HPMPA

An In-depth Technical Guide on the Chemical Structure and Properties of (S)-HPMPA for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-HPMPA. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-HPMPA is a potent, broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates (ANPs). Its structure features a phosphonate group attached to an acyclic side chain, which is linked to an adenine base. This phosphonate moiety is crucial for its mechanism of action, as it bypasses the initial, often rate-limiting, virus-dependent phosphorylation step required for the activation of many nucleoside analogue antivirals.

The chemical identifiers and key structural information for (S)-HPMPA are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | ({[(2S)-1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid | [1][2] |

| Synonyms | (S)-HPMPA; HPMPA; GS-0577 | [3][4] |

| CAS Number | 92999-29-6 | [2] |

| Chemical Formula | C₉H₁₄N₅O₅P | [2][4] |

| Molecular Weight | 303.21 g/mol | [3] |

| SMILES Code | OP(CO--INVALID-LINK--CN1C=NC2=C(N)N=CN=C12)(O)=O | [4] |

| InChI Key | FRPXSOOHWNMLPH-LURJTMIESA-N | [4] |

Physicochemical Properties

The physicochemical properties of (S)-HPMPA are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the presence of the ionizable phosphonic acid and the basic adenine moiety, its solubility and charge state are pH-dependent.

| Property | Value | Notes | Reference |

| Physical State | Solid (predicted) | - | - |

| Melting Point | Data not readily available | - | - |

| Solubility | To be determined | While specific quantitative data is scarce, as a polar molecule with multiple hydrogen bond donors and acceptors, it is expected to be soluble in aqueous solutions, particularly at pH values where the phosphonate group is deprotonated. | [4] |

| pKa Values | pKa₁: ~1.27 (–PO(OH)₂) pKa₂: 4.23 (–N1(H)⁺) pKa₃: 6.86 (–PO(OH)⁻) | Determined by ¹H NMR studies. These values indicate the protonation states at different physiological pHs. | |

| LogP (computed) | -2.6 | This value indicates high hydrophilicity, which is consistent with its poor oral bioavailability. | [3] |

Mechanism of Action and Signaling Pathways

(S)-HPMPA exerts its biological effects through two primary mechanisms: direct antiviral activity via inhibition of viral DNA synthesis and immunomodulation.

Antiviral Activity: Intracellular Activation and DNA Polymerase Inhibition

(S)-HPMPA is a prodrug that must be activated intracellularly to its diphosphorylated metabolite, (S)-HPMPApp. This activation is carried out by host cell enzymes. As an acyclic nucleoside phosphonate, it already contains the first phosphate equivalent, thus bypassing the need for a viral kinase. The subsequent phosphorylations are catalyzed by cellular kinases. For the closely related acyclic nucleoside phosphonates PMEA (Adefovir) and PMPA (Tenofovir), this two-step phosphorylation is carried out by adenylate kinase and nucleoside diphosphate kinase (NDPK), respectively. It is highly probable that this compound follows the same activation pathway.[5][6]

Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, competing with the natural substrate dATP.[6] Its incorporation into the growing viral DNA chain can lead to chain termination. Furthermore, when (S)-HPMPA is incorporated into the template DNA strand, it strongly inhibits trans-lesion DNA synthesis.

Figure 1. Intracellular activation pathway of (S)-HPMPA.

Immunomodulatory Effects

Recent studies on other acyclic nucleoside phosphonates, such as Adefovir and Tenofovir, have revealed an immunomodulatory mechanism.[1][7] These compounds can modulate the cytokine response of peripheral blood mononuclear cells (PBMCs) to stimuli like lipopolysaccharide (LPS). The cellular metabolites of these drugs bind to the Akt protein, which inhibits its translocation to the plasma membrane and subsequent phosphorylation (activation). This impairment of the Akt signaling pathway leads to a decrease in the production of the anti-inflammatory cytokine IL-10, and a corresponding increase in the pro-inflammatory cytokines IL-12 and TNF-α. This shift in cytokine balance may contribute to a more favorable immune response for viral clearance.[1][7]

Figure 2. Proposed immunomodulatory pathway of (S)-HPMPA metabolites.

Experimental Protocols

Synthesis of (S)-HPMPA

The synthesis of (S)-HPMPA is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry. The following is a representative protocol based on synthetic routes described for this compound analogs.

Workflow Diagram:

Figure 3. General synthetic workflow for (S)-HPMPA.

Methodology:

-

Protection: Start with (S)-9-(2,3-dihydroxypropyl)adenine. The hydroxyl groups and the exocyclic amine of the adenine base are protected using a suitable protecting group, such as a trityl group, to prevent unwanted side reactions. This is typically done by reacting the starting material with trityl chloride in the presence of a base like triethylamine in a solvent such as pyridine.

-

Alkylation: The protected intermediate is then alkylated at the 2'-hydroxyl group. This is a crucial step for introducing the phosphonomethoxy moiety. The reaction is carried out by treating the protected diol with sodium hydride (NaH) to form an alkoxide, followed by the addition of an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate in an aprotic solvent like DMF.

-

Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions. A common method is treatment with 80% aqueous acetic acid, which selectively cleaves the trityl ethers.

-

Hydrolysis and Purification: The resulting phosphonate diethyl ester is hydrolyzed to the free phosphonic acid. This is typically achieved by treatment with a reagent like bromotrimethylsilane (TMSBr) followed by hydrolysis, or by refluxing with concentrated hydrobromic acid. The final product, (S)-HPMPA, is then purified, often by recrystallization from a water/ethanol mixture, to yield a white solid.

Characterization

The identity and purity of synthesized (S)-HPMPA are confirmed using standard analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., D₂O with a pD adjustment). The resulting spectrum is used to confirm the presence of all protons on the adenine base and the acyclic side chain. The chemical shifts, splitting patterns (multiplicity), and integration values are compared against a reference standard or theoretical values to confirm the structure.

-

³¹P NMR: This technique is specific for the phosphorus nucleus and will show a single characteristic signal for the phosphonate group, confirming its presence and chemical environment.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. The experimentally measured mass is compared to the calculated exact mass of the chemical formula C₉H₁₄N₅O₅P (303.0733 g/mol ) to confirm the elemental composition.[4]

-

-

Elemental Analysis:

-

Combustion analysis is performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical percentages (C, 35.65%; H, 4.65%; N, 23.10%) to further verify the purity and composition of the compound.[4]

-

Conclusion

(S)-HPMPA is a foundational molecule in the development of acyclic nucleoside phosphonate antivirals. Its potent inhibition of viral DNA synthesis, combined with potential immunomodulatory effects, makes it a subject of significant interest in drug development. This guide has summarized its core chemical and biological properties, providing a technical foundation for researchers in the field. Further investigation into its specific protein interactions and clinical potential is warranted.

References

- 1. Immunomodulatory Mechanism of Acyclic Nucleoside Phosphates in Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 9-((S)-3-Hydroxy-2-(phosphonomethoxy)propyl)adenine | C9H14N5O5P | CID 72253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Anti-Human Immunodeficiency Virus Activity and Cellular Metabolism of a Potential Prodrug of the Acyclic Nucleoside Phosphonate 9-R-(2-Phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of (S)-HPMPA Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), a potent acyclic nucleoside phosphonate, against a broad spectrum of human herpesviruses. This document details the compound's mechanism of action, presents quantitative antiviral activity data, outlines key experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction

(S)-HPMPA is a well-established broad-spectrum antiviral agent with demonstrated potent activity against various DNA viruses, including the Herpesviridae family. As a nucleotide analogue, its mechanism of action is distinct from many nucleoside analogues, such as acyclovir, as it does not require initial phosphorylation by a virus-encoded thymidine kinase (TK). This intrinsic property makes (S)-HPMPA a valuable compound for combating TK-deficient or resistant herpesvirus strains. This guide serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting herpesviruses.

Mechanism of Action

The antiviral activity of (S)-HPMPA is dependent on its intracellular conversion to the active diphosphate metabolite, (S)-HPMPA diphosphate ((S)-HPMPApp). This conversion is mediated entirely by host cell enzymes in a two-step phosphorylation process.

The proposed enzymatic pathway for the activation of (S)-HPMPA involves:

-

Initial Phosphorylation: (S)-HPMPA is first phosphorylated to (S)-HPMPA monophosphate ((S)-HPMPAp) by cellular kinases. For the structurally similar compound cidofovir, this step is catalyzed by pyrimidine nucleoside monophosphate (PNMP) kinase.

-

Second Phosphorylation: (S)-HPMPAp is subsequently phosphorylated to the active diphosphate form, (S)-HPMPApp, by nucleoside diphosphate (NDP) kinase.

Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase with respect to the natural substrate, dATP. Incorporation of (S)-HPMPA into the growing viral DNA chain leads to chain termination, thereby halting viral replication. A key advantage of acyclic nucleoside phosphonates is that the phosphonate group is already part of the molecule, allowing them to bypass the initial virus-dependent phosphorylation step required for many nucleoside analogues.

Signaling Pathway: Intracellular Activation of (S)-HPMPA

Caption: Intracellular phosphorylation pathway of (S)-HPMPA.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of (S)-HPMPA is typically quantified by determining its 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. These values are commonly obtained through plaque reduction or yield reduction assays in various cell culture systems. The tables below summarize the reported EC₅₀ values for (S)-HPMPA against a range of human herpesviruses.

| Herpesvirus | Virus Strain(s) | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) |

| Herpes Simplex Virus 1 (HSV-1) | KOS, F, McIntyre | Human Embryonic Lung (HEL) | 1.8 - 4.9 | 6.3 - 17.1 |

| Other Strains | Vero | 2.5 - 5.0 | 8.7 - 17.4 | |

| Herpes Simplex Virus 2 (HSV-2) | G, Lyons | HEL | 1.6 - 4.5 | 5.6 - 15.7 |

| Other Strains | Vero | 2.5 - 5.0 | 8.7 - 17.4 | |

| Varicella-Zoster Virus (VZV) | Oka, YS, Clinical Isolates | HEL | 0.00063 - 0.0057 | 0.002 - 0.02 |

| Human Cytomegalovirus (HCMV) | AD-169, Davis, Towne | HEL, Human Foreskin Fibroblast (HFF) | 0.04 - 0.7 | 0.14 - 2.4 |

| Epstein-Barr Virus (EBV) | B95-8 | P3HR-1 (induced) | 0.04 | 0.14 |

| Human Herpesvirus 6 (HHV-6) | GS, Z29 | HSB-2 | 0.01 - 0.02 | 0.03 - 0.07 |

| Human Herpesvirus 8 (HHV-8) | KS-derived | BCBL-1 (induced) | ~0.1 | ~0.35 |

Note: EC₅₀ values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

The determination of the in vitro antiviral activity of (S)-HPMPA relies on standardized cell culture-based assays. The plaque reduction assay is a fundamental technique used to quantify the inhibitory effect of a compound on virus replication.

Plaque Reduction Assay Protocol

This protocol provides a generalized procedure for performing a plaque reduction assay to determine the EC₅₀ of (S)-HPMPA against herpesviruses.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero for HSV, HFF for HCMV) in 6-well or 12-well plates.

-

Herpesvirus stock of a known titer.

-

(S)-HPMPA stock solution of known concentration.

-

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay medium: Cell culture medium containing a viscous agent (e.g., 1% methylcellulose or carboxymethylcellulose) to restrict virus spread.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 10% formalin or ice-cold methanol).

-

Staining solution (e.g., 0.5% to 1% crystal violet in 20-50% ethanol).

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed (typically 24 hours).

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Preparation: During the incubation, prepare serial dilutions of (S)-HPMPA in the overlay medium. A vehicle control (overlay medium without the compound) must be included.

-

Overlay Application: After the adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS. Add the overlay medium containing the different concentrations of (S)-HPMPA to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-4 days for HSV, 7-14 days for HCMV).

-

Fixation and Staining:

-

Aspirate the overlay medium.

-

Fix the cells with the fixative solution for approximately 20-30 minutes.

-

Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: Plaque Reduction Assay

The Broad-Spectrum Antiviral Potential of HPMP Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral agents characterized by their broad-spectrum activity, particularly against DNA viruses. Among the most promising ANPs are the (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl (HPMP) derivatives. These compounds are nucleotide analogues, meaning their structure includes a phosphonate group, allowing them to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. This intrinsic feature contributes significantly to their broad-spectrum efficacy and their activity against certain drug-resistant viral strains.

This technical guide delves into the core aspects of HPMP nucleosides, focusing on their mechanism of action, quantitative antiviral activity, and the experimental protocols used for their evaluation. Key examples highlighted include Cidofovir (HPMPC), the foundational compound in this class, and its lipid-conjugated prodrug, Brincidofovir, which exhibits enhanced oral bioavailability and an improved safety profile.

Mechanism of Action

The antiviral effect of HPMP nucleosides is a multi-step process that occurs within the host cell, culminating in the selective inhibition of viral DNA synthesis. The mechanism is independent of viral enzymes for activation, a key advantage over many other nucleoside analogues.

-

Cellular Uptake: HPMP nucleosides enter the host cell primarily through fluid-phase endocytosis. Prodrugs like Brincidofovir utilize a lipid-conjugate design to mimic natural lipids, enabling more efficient entry into cells via endogenous lipid uptake pathways.[1]

-

Intracellular Activation: Once inside the cell, HPMP nucleosides are phosphorylated by host cellular enzymes. They are converted first to their monophosphate and subsequently to their active diphosphate form (e.g., cidofovir diphosphate, CDV-PP).[2][3] This activation bypasses the need for viral kinases, such as the thymidine kinase in herpesviruses, making them effective against viruses lacking these enzymes or against resistant strains with mutated kinases.[4][5]

-

Inhibition of Viral DNA Polymerase: The active diphosphate metabolite is a structural analogue of a natural deoxyribonucleoside triphosphate (dNTP). It acts as a competitive inhibitor of viral DNA polymerases.[3]

-

Chain Termination/Slowing: The viral DNA polymerase incorporates the HPMP diphosphate into the growing viral DNA chain. The incorporation of one molecule can slow down DNA synthesis. The incorporation of two consecutive molecules of the drug results in chain termination, effectively halting viral genome replication.[2]

Data Presentation: In Vitro Antiviral Activity

The broad-spectrum nature of HPMP nucleosides is demonstrated by their potent in vitro activity against a wide array of DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for Cidofovir and its prodrug Brincidofovir against various viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of Cidofovir (HPMPC)

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 3.3[1] | >100 | >30 |

| Human Cytomegalovirus (HCMV) | MRC-5 | 0.38 - 0.47[1] | >100 | >212 | |

| Poxviridae | Variola Virus | BSC-40 | ~10.7 | >100 | ~9.3 |

| Adenoviridae | Adenovirus (various serotypes) | A549 | 0.4 - 1.9 | >100 | >52 |

| Polyomaviridae | BK Virus | - | 0.24 | 100-400 | 417-1667 |

| Papillomaviridae | Human Papillomavirus (HPV) | - | Activity demonstrated, but EC₅₀ varies by assay[6][7] | - | - |

Table 2: Antiviral Activity of Brincidofovir (HDP-CDV)

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Poxviridae | Variola Virus (avg. 5 strains) | BSC-40 | 0.11[8][9] | ~15[8][10] | ~135[8][10] |

| Rabbitpox Virus | - | ~0.5[11] | - | - | |

| Ectromelia (Mousepox) Virus | - | ~0.5[11] | - | - | |

| Herpesviridae | Human Cytomegalovirus (HCMV) | MRC-5 | 0.00002 - 0.00003[1] | >1 | >33,333 |

| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 0.001 - 0.003[1] | >1 | >333 | |

| Adenoviridae | Adenovirus (Type 5) | A549 | 0.004 | >10 | >2500 |

| Polyomaviridae | BK Virus | Human Urothelial Cells | 0.27[3] | >10 | >37 |

| JC Virus | Human Brain Progenitor Astrocytes | 0.0055[3] | >10 | >1818 |

Note: EC₅₀ and CC₅₀ values can vary significantly based on the viral strain, cell line, and specific assay methodology used.

Experimental Protocols

The evaluation of the antiviral potential of HPMP nucleosides relies on standardized in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is a functional assay considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MRC-5, A549, BSC-40) is seeded into multi-well plates (e.g., 6-well or 12-well plates).

-

Viral Infection: The cell monolayers are infected with a known quantity of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb to the cells for approximately 1-2 hours.

-

Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the HPMP nucleoside. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions, or plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 14 days depending on the virus.

-

Plaque Visualization: After incubation, the cells are fixed (e.g., with 10% formaldehyde) and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear, unstained areas where cells have been lysed by the virus.

-

Data Analysis: The plaques are counted for each drug concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic concentration (CC₅₀) of the antiviral compound.

Methodology:

-

Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the HPMP nucleoside. No virus is added.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral efficacy assay to ensure a direct comparison.

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Data Analysis: The absorbance of the solution is measured using a microplate spectrophotometer (typically at ~570 nm). The CC₅₀ value is calculated as the concentration of the compound that reduces the absorbance (i.e., cell viability) by 50% compared to untreated control cells.

Conclusion

HPMP nucleosides, exemplified by Cidofovir and its advanced prodrug Brincidofovir, are powerful broad-spectrum antiviral agents. Their unique mechanism of action, which relies on host cell kinases for activation, grants them activity against a wide range of DNA viruses and circumvents common resistance mechanisms that affect other nucleoside analogues. As demonstrated by the extensive in vitro data, these compounds, particularly lipid-conjugated prodrugs, exhibit high potency and favorable selectivity indices. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of this critical class of antiviral therapeutics. For drug development professionals, the HPMP backbone represents a validated and promising scaffold for creating next-generation antivirals to address both existing and emerging viral threats.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cidofovir Activity against Poxvirus Infections [mdpi.com]

- 5. Cidofovir in the treatment of cytomegaloviral disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of Cidofovir on a naturally human papillomavirus-16 infected squamous cell carcinoma of the head and neck (SCCHN) cell line improves radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro efficacy of brincidofovir against variola virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

Pharmacokinetic Profile of Intravenously Administered HPMPA (Cidofovir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (HPMPA), more commonly known as cidofovir, when administered intravenously. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in seminal studies, and illustrates the drug's mechanism of action through a signaling pathway diagram.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of intravenously administered cidofovir have been characterized in clinical trials, primarily in human immunodeficiency virus (HIV)-infected patients with cytomegalovirus (CMV) retinitis.[1][2][3] The data consistently demonstrate dose-proportional pharmacokinetics over a range of 1.0 to 10.0 mg/kg.[1][2] Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (without Probenecid)

| Parameter | 1.0 mg/kg (n=5) | 3.0 mg/kg (n=10) | 5.0 mg/kg (n=2) | 10.0 mg/kg (n=8) | Overall (n=25) |

| Cmax (µg/mL) | 2.3 ± 0.6 | 7.3 ± 1.4 | 11.5 | 25.7 ± 8.5 | - |

| AUC (µg·h/mL) | 4.4 ± 1.0 | 16.5 ± 4.1 | 27.8 | 66.8 ± 21.9 | - |

| Terminal Half-life (h) | 2.4 ± 0.8 | 2.5 ± 0.4 | 3.2 | 2.4 ± 0.5 | 2.6 ± 1.2 |

| Total Clearance (mL/h/kg) | 237 ± 56 | 188 ± 45 | 185 | 158 ± 46 | 148 ± 25 |

| Renal Clearance (mL/h/kg) | - | - | - | - | 129 ± 42 |

| Vdss (mL/kg) | 537 ± 126 | 410 ± 102 | 450 | 388 ± 125 | ~500 |

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve; Vdss: Volume of distribution at steady state. Source: Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients.[1][2]

Table 2: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (with Probenecid)

| Parameter | 3.0 mg/kg (n=12) | 5.0 mg/kg (n=6) |

| Cmax (µg/mL) | 9.8 ± 3.7 | 19.6 ± 7.2 |

| AUC (µg·h/mL) | 22.8 ± 7.6 | 40.8 ± 9.0 |

| Terminal Half-life (h) | 2.2 ± 0.5 | - |

| Total Clearance (mL/min/1.73 m²) | 179 ± 23.1 | 148 ± 38.8 |

| Renal Clearance (mL/min/1.73 m²) | 150 ± 26.9 | 98.6 ± 27.9 |

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve. Source: Cidofovir Injection: Package Insert / Prescribing Info.[4]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase I/II, open-label, non-randomized clinical studies involving HIV-infected patients with or without asymptomatic CMV infection.[1][2][5]

Study Population

Participants were typically adult patients with a confirmed HIV infection.[1][2] Some studies also included pediatric hematopoietic stem cell transplant recipients with life-threatening viral infections.[5] Key exclusion criteria often included pre-existing renal impairment (e.g., serum creatinine >1.5 mg/dL, creatinine clearance ≤55 mL/min, or significant proteinuria).[5]

Drug Administration and Dosing

Cidofovir was administered as an intravenous infusion at a constant rate over 1 hour.[3][6] Doses ranged from 1.0 to 10.0 mg/kg of body weight.[1][2] To mitigate the risk of nephrotoxicity, administration was accompanied by a specific protocol of hydration and co-administration of probenecid.[6][7][8]

Hydration Protocol:

-

Patients received 1 liter of 0.9% (normal) saline solution intravenously over a 1 to 2-hour period immediately before the cidofovir infusion.[7]

-

A second liter of saline could be administered over a 1 to 3-hour period starting either with the cidofovir infusion or immediately after, if tolerated by the patient.[7]

Probenecid Co-administration Protocol:

-

2 grams of probenecid were administered orally 3 hours prior to the cidofovir infusion.[7]

-

1 gram of probenecid was administered at 2 hours and again at 8 hours after the completion of the cidofovir infusion, for a total of 4 grams.[7]

Sample Collection and Analysis

Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at multiple time points, including pre-infusion, at the end of the infusion, and at various intervals up to 48 or 72 hours post-infusion.[5] Serum or plasma was separated and stored frozen until analysis.[5]

Urine Sampling: Urine samples were collected at intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the unchanged drug.[5]

Analytical Methodology: Cidofovir concentrations in plasma and urine were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][9] These methods involve a solid-phase extraction of the samples, followed by chromatographic separation and detection by mass spectrometry.[9]

Mechanism of Action and Signaling Pathway

Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active diphosphorylated metabolite, cidofovir diphosphate.[10][11][12] This process is carried out by host cell enzymes.

The intracellular phosphorylation of cidofovir occurs in two steps:

-

Cidofovir is first phosphorylated to cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase .[10][13]

-

Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate by enzymes such as pyruvate kinase , creatine kinase , and nucleoside diphosphate kinase .[13]

Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[11][12][14] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication.[14]

Caption: Intracellular activation and mechanism of action of this compound (Cidofovir).

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of intravenously administered this compound.

Caption: Experimental workflow for a clinical pharmacokinetic study of this compound.

References

- 1. Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. drugs.com [drugs.com]

- 5. Pharmacokinetics and Safety of Intravenous Cidofovir for Life-Threatening Viral Infections in Pediatric Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.starship.org.nz [media.starship.org.nz]

- 7. drugs.com [drugs.com]

- 8. pch.health.wa.gov.au [pch.health.wa.gov.au]

- 9. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Limitations of HPMPA's Oral Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reasons behind the limited oral bioavailability of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl)cytosine (HPMPA), commercially known as Cidofovir. This document provides a consolidated overview of the physicochemical properties, intestinal permeability, and metabolic stability of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for professionals in drug development.

Introduction: The Challenge of Oral Cidofovir

Cidofovir is a potent acyclic nucleotide analog with broad-spectrum activity against a variety of DNA viruses. Despite its therapeutic efficacy, its clinical utility is hampered by extremely poor oral bioavailability, estimated to be less than 5% in humans. This necessitates intravenous administration, which is associated with significant logistical challenges and potential for severe nephrotoxicity. A thorough understanding of the factors limiting its oral absorption is paramount for the rational design of prodrugs and alternative delivery strategies. This guide synthesizes the available data to provide a clear picture of these limitations.

Data Presentation: Quantitative Insights into this compound's Properties

The following tables summarize the key quantitative data that collectively explain the poor oral absorption of this compound.

Table 1: Physicochemical Properties of this compound (Cidofovir)

| Property | Value | Implication for Oral Bioavailability |

| Molecular Weight | 279.19 g/mol | Within the range for oral absorption. |

| LogP (Octanol/Water) | -3.6 | Indicates very high hydrophilicity and consequently, poor lipid membrane permeability. |

| Water Solubility | High | While good for dissolution, it reflects the molecule's preference for aqueous environments over lipid membranes. |

| pKa | Dianionic at physiological pH | The presence of charged species at intestinal pH significantly hinders passive diffusion across the lipophilic enterocyte membrane. |

Table 2: Pharmacokinetic Parameters of this compound (Cidofovir)

| Parameter | Value (in humans) | Interpretation |

| Oral Bioavailability (F) | < 5% | Confirms extremely poor absorption from the gastrointestinal tract. |

| Apparent Permeability (Papp) in Caco-2 cells | Not explicitly reported for the parent drug in reviewed literature. However, for highly hydrophilic, poorly absorbed compounds, Papp values are typically very low (<1 x 10⁻⁶ cm/s). | The lack of a specific reported value is a data gap. Based on its physicochemical properties, a very low Papp is expected, indicating poor transcellular and paracellular transport across the intestinal epithelium. This is a primary contributor to its low oral bioavailability. |

| Metabolism | Not significantly metabolized; >90% of an intravenous dose is recovered unchanged in the urine.[1] | Suggests that poor oral bioavailability is not due to extensive first-pass metabolism in the gut wall or liver. The primary issue is poor absorption. |

| In Vitro Metabolic Stability | Not explicitly reported for the parent drug in reviewed literature. Prodrugs have been evaluated. | The high urinary recovery of the unchanged drug in vivo strongly suggests high metabolic stability. The focus of in vitro metabolic studies has been on more lipophilic prodrugs, which are more likely to be substrates for metabolic enzymes. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the assessment of this compound's oral bioavailability limitations.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in multi-well plates (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions. The permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) is also assessed.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer and pre-incubated.

-

The test compound (this compound) is added to the donor chamber (typically the apical side to mimic intestinal absorption).

-

Samples are collected from the receiver chamber (basolateral side) at various time points over a defined period (e.g., 2 hours).

-

The concentration of the compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

In Vitro Metabolic Stability Assay (Liver S9 Fraction)

This assay is used to assess the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes present in the liver.

Objective: To determine the rate of disappearance of a compound when incubated with liver S9 fractions.

Methodology:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing the liver S9 fraction (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor mix, typically containing NADPH, UDPGA, PAPS, and GSH to support both phase I and phase II metabolic activities.

-

Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) can be calculated.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Conclusion

The oral bioavailability of this compound (Cidofovir) is severely restricted primarily due to its inherent physicochemical properties. Its high hydrophilicity and dianionic nature at physiological pH result in extremely poor permeability across the lipid-rich intestinal epithelium. In vivo and in vitro data strongly suggest that the molecule is metabolically stable, and therefore, its low oral bioavailability is a consequence of poor absorption rather than extensive first-pass metabolism. These fundamental limitations underscore the necessity for innovative prodrug strategies that can effectively mask the hydrophilic phosphonate group, thereby enhancing lipophilicity and facilitating absorption across the gastrointestinal tract. Future research and development efforts should continue to focus on such approaches to unlock the full therapeutic potential of this potent antiviral agent in an oral dosage form.

References

Cellular Uptake and Metabolism of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its therapeutic efficacy is contingent upon its ability to enter host cells and undergo metabolic activation to its pharmacologically active diphosphorylated form, this compound diphosphate (HPMPApp). This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolic pathways of this compound. It includes a summary of available quantitative data, detailed experimental protocols for studying these processes, and visualizations of the key pathways and workflows to support further research and development of this compound and its derivatives.

Cellular Uptake of this compound

The cellular entry of this compound, a hydrophilic molecule, is a critical step for its antiviral activity. Evidence suggests that this compound does not passively diffuse across the cell membrane but rather utilizes an active transport mechanism.

Mechanism of Uptake: Endocytosis

The primary mechanism for the cellular uptake of this compound and related acyclic nucleoside phosphonates is thought to be endocytosis. This active process involves the engulfment of extracellular substances by the cell membrane to form intracellular vesicles. While direct quantitative data on the specific endocytic pathways for this compound are limited, studies on analogous compounds and nanoparticles suggest the involvement of both clathrin-mediated and caveolae-mediated endocytosis[1].

Quantitative Data on Cellular Uptake

| Parameter | Oral HDP-(S)-HPMPA (10 mg/kg in mice) | Intraperitoneal HDP-(S)-HPMPA (10 mg/kg in mice) | Reference |

| Cmax (Plasma) | 1.1 µM (at 1 h) | 2.2 µM (at 3 h) | [2] |

| t1/2 (Plasma) | 11.5 h | 2.0 h | [2] |

| Relative Oral Bioavailability | 74% | N/A | [2] |

Table 1: Pharmacokinetic parameters of the this compound prodrug, HDP-(S)-HPMPA, in mice.

Metabolism of this compound

Once inside the cell, this compound must be metabolically activated through a two-step phosphorylation process to exert its antiviral effect.

Phosphorylation Pathway

This compound is sequentially phosphorylated by host cellular enzymes to its monophosphate (HPMPAp) and then to its active diphosphate (HPMPApp) form. Unlike traditional nucleoside analogs, the initial phosphorylation step is not dependent on viral-encoded kinases, which contributes to this compound's broad spectrum of activity.

Quantitative Data on Metabolism

The intracellular persistence of the active metabolite is a key determinant of the drug's potency and dosing frequency. Studies on the related compound PMPA have shown that the diphosphate metabolite has a long intracellular half-life, particularly in resting cells[3]. While specific quantitative data for this compound's metabolic kinetics are not extensively published, the principles are expected to be similar.

| Metabolite | Intracellular Half-life (Activated Lymphocytes) | Intracellular Half-life (Resting Lymphocytes) | Reference |

| PMPApp (from bis(POC)PMPA) | 12 - 15 h | 33 - 50 h | [3] |

Table 2: Intracellular half-life of the diphosphate metabolite of the related acyclic nucleoside phosphonate, PMPA. This data provides an analogous reference for the expected metabolic stability of HPMPApp.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.

Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound, adapted from methodologies used for similar compounds.

Materials:

-

Cell line of interest (e.g., Vero, MRC-5)

-

Cell culture medium and supplements

-

Radiolabeled [3H]-HPMPA or [14C]-HPMPA

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash the cell monolayers twice with pre-warmed PBS.

-

Incubate the cells with varying concentrations of radiolabeled this compound in culture medium for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

To determine non-specific uptake, incubate a parallel set of cells with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 15 minutes prior to adding the radiolabeled compound.

-

At each time point, rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Calculate the rate of uptake and express as pmol/mg protein/min.

Endocytosis Inhibition Assay

This protocol is designed to investigate the role of specific endocytic pathways in this compound uptake.

Materials:

-

Cell line of interest

-

Radiolabeled this compound

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, nystatin for caveolae-mediated endocytosis)

-

All other materials from the Cellular Uptake Assay protocol

Procedure:

-

Seed and grow cells as described in the Cellular Uptake Assay.

-

Pre-incubate the cells with a known concentration of the specific endocytosis inhibitor (e.g., 10 µg/mL chlorpromazine or 25 µg/mL nystatin) for 30-60 minutes at 37°C.

-

Following pre-incubation, add radiolabeled this compound to the medium (containing the inhibitor) and incubate for a defined period (e.g., 60 minutes).

-

Wash, lyse, and quantify the radioactivity as described in the Cellular Uptake Assay.

-

Compare the uptake of this compound in the presence and absence of the inhibitors to determine the contribution of each pathway.

Analysis of Intracellular this compound and its Metabolites by HPLC

This protocol provides a framework for the separation and quantification of this compound, HPMPAp, and HPMPApp from cell extracts.

Materials:

-

Cell line of interest

-

This compound

-

Perchloric acid (PCA) or trichloroacetic acid (TCA)

-

Potassium hydroxide (KOH)

-

High-performance liquid chromatography (HPLC) system with a strong anion exchange (SAX) column

-

Mobile phase buffers (e.g., ammonium phosphate buffer with a gradient of potassium chloride)

-

UV detector or a radiodetector (if using radiolabeled this compound)

-

Standards for this compound, HPMPAp, and HPMPApp

Procedure:

-

Culture and treat cells with this compound as required for the experiment.

-

Wash the cells with ice-cold PBS and lyse them by adding a cold extraction solution (e.g., 0.5 M PCA or 10% TCA).

-

Scrape the cells and collect the extract.

-

Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Neutralize the supernatant by adding a solution of KOH.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC-SAX column.

-

Elute the compounds using a suitable gradient and detect them by UV absorbance at 260 nm or by radioactivity.

-

Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake of this compound via endocytosis.

Caption: Intracellular metabolic activation of this compound.

Caption: Experimental workflow for this compound cellular uptake assay.

Conclusion

The cellular uptake and subsequent metabolic activation of this compound are crucial for its antiviral efficacy. While the general mechanisms of endocytic uptake and intracellular phosphorylation are understood, a significant need remains for more detailed quantitative data to fully characterize these processes. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound, which will be instrumental in optimizing its therapeutic potential and in the development of next-generation acyclic nucleoside phosphonate antivirals.

References

- 1. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-HPMPA and its Ether Lipid Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Introduction